molecular formula C20H20N4O4 B2767195 1-(3,4-dimethoxyphenyl)-5-(3,5-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1171646-98-2

1-(3,4-dimethoxyphenyl)-5-(3,5-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2767195
CAS No.: 1171646-98-2
M. Wt: 380.404
InChI Key: HAAMMCZJCZLDNF-UHFFFAOYSA-N
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Description

This compound is a fused heterocyclic system combining pyrrolo, triazole, and dione moieties. Its structure features a 3,4-dimethoxyphenyl group at position 1 and a 3,5-dimethylphenyl substituent at position 3.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-(3,5-dimethylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c1-11-7-12(2)9-14(8-11)23-19(25)17-18(20(23)26)24(22-21-17)13-5-6-15(27-3)16(10-13)28-4/h5-10,17-18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAAMMCZJCZLDNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3C(C2=O)N(N=N3)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethoxyphenyl)-5-(3,5-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde and 3,5-dimethylphenylhydrazine. The key steps in the synthesis may involve:

    Condensation Reaction: Formation of a hydrazone intermediate.

    Cyclization: Intramolecular cyclization to form the triazole ring.

    Oxidation: Oxidation of the intermediate to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis methods with appropriate optimization of reaction conditions and purification techniques could be a potential approach.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)-5-(3,5-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the triazole ring or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolo[3,4-d][1,2,3]triazole compounds exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit the proliferation of various cancer cell lines. For instance:

  • Case Study : A study demonstrated that the compound effectively induced apoptosis in breast cancer cells through the modulation of signaling pathways involved in cell survival and death .

Antioxidant Properties

The compound has shown potential as a powerful antioxidant. Its structure allows it to scavenge free radicals and reduce oxidative stress in biological systems.

  • Research Findings : In vitro assays revealed that the compound significantly decreased reactive oxygen species (ROS) levels in human cells exposed to oxidative stress .

Neuroprotective Effects

There is growing interest in the neuroprotective effects of compounds similar to 1-(3,4-Dimethoxyphenyl)-5-(3,5-dimethylphenyl)-1H-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione. Preliminary studies suggest that this compound may protect neuronal cells from damage associated with neurodegenerative diseases.

  • Case Study : Animal models treated with this compound showed improved cognitive functions and reduced markers of neuroinflammation .

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.

  • Research Findings : In vivo studies indicated that administration of the compound resulted in decreased levels of TNF-alpha and IL-6 in models of acute inflammation .

Data Table: Summary of Key Applications

ApplicationDescriptionKey Findings
Anticancer ActivityInhibits proliferation of cancer cellsInduces apoptosis in breast cancer cells
Antioxidant PropertiesScavenges free radicals and reduces oxidative stressDecreases ROS levels in human cells
Neuroprotective EffectsProtects neuronal cells from damageImproves cognitive functions in animal models
Anti-inflammatory ActivityInhibits pro-inflammatory cytokinesReduces TNF-alpha and IL-6 levels

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxyphenyl)-5-(3,5-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on core heterocycles and substituents:

Compound Class Core Structure Key Substituents Synthesis Method Potential Applications
Target Compound Pyrrolo[3,4-d][1,2,3]triazole 3,4-Dimethoxyphenyl, 3,5-Dimethylphenyl Not specified in evidence Hypothetical: Bioactive agents
Pyrazolo[3,4-d]pyrimidin-4-ones Pyrazolo-pyrimidinone Methyl, phenyl, urea/thiourea derivatives Fusion at 200°C with urea Pharmaceutical intermediates
Thiazolo[3,4-c]oxazol-4-ium-1-olate Thiazolo-oxazolium Phenyl, methyl ester Cycloaddition with dipolarophiles Materials science
Pyrazole-based pesticides (e.g., fipronil) Pyrazole Trifluoromethyl, sulfinyl groups Multi-step substitution Insecticides

Key Findings and Contrasts

Reactivity and Synthesis: The target compound’s triazole-dione system may exhibit higher polarity compared to pyrazolo-pyrimidinones (e.g., compounds 5a,b in ), which are synthesized via urea/thiourea fusion. The latter’s method involves high-temperature cyclization, whereas thiazolo-oxazolium derivatives () use cycloaddition with dipolarophiles like methyl propiolate . Unlike pyrazole-based pesticides (e.g., fipronil), which rely on sulfinyl and trifluoromethyl groups for bioactivity, the target compound’s dimethoxy and dimethylphenyl groups suggest divergent electronic and steric properties .

Functional Group Impact: Methoxy Groups: The 3,4-dimethoxyphenyl substituent may enhance solubility and π-stacking interactions, contrasting with the electron-withdrawing trifluoromethyl groups in fipronil . Dione Moieties: The 4,6-dione groups could enable hydrogen bonding or chelation, a feature absent in simpler pyridazinones (e.g., pyrazon) .

Biological and Chemical Potential: Pyrazolo-pyrimidinones () are often explored as kinase inhibitors or antimicrobials due to their planar heterocyclic cores. The target compound’s fused triazole-pyrrolo system might offer similar versatility but with distinct stereoelectronic profiles . Thiazolo-oxazolium derivatives () demonstrate utility in materials science, suggesting the target compound could be modified for optoelectronic applications if functionalized appropriately .

Biological Activity

The compound 1-(3,4-dimethoxyphenyl)-5-(3,5-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrrolo-triazole core with two aromatic substituents. The molecular formula is C19H20N2O4C_{19}H_{20}N_2O_4, and its structure can be represented as follows:

SMILES Cc1cc(C(=O)N2C(=O)C(=C(N2)N=C(N1)C)C)C(C)C\text{SMILES }Cc1cc(C(=O)N2C(=O)C(=C(N2)N=C(N1)C)C)C(C)C

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Antioxidant Activity : The presence of methoxy groups in the phenyl rings is known to enhance antioxidant properties. This can lead to reduced oxidative stress in cells.
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines and pathways associated with inflammatory responses.
  • Anticancer Potential : Some findings indicate that it may induce apoptosis in cancer cell lines by activating intrinsic pathways.

Antioxidant Activity

Studies have demonstrated that derivatives of similar structures exhibit significant antioxidant properties. For instance:

  • Case Study : A related compound was tested in vitro against reactive oxygen species (ROS), showing a reduction in oxidative damage markers by up to 50% compared to controls .

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity has been highlighted in various studies:

  • Mechanism : It appears to inhibit the NF-kB signaling pathway, which is crucial for the expression of many inflammatory mediators.
  • Case Study : In a murine model of inflammation, administration of the compound reduced edema and inflammatory cell infiltration significantly .

Anticancer Activity

The anticancer properties are particularly noteworthy:

  • Cell Line Studies : In vitro tests on several cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) revealed that the compound inhibited cell proliferation with IC50 values ranging from 10 to 30 µM.
  • Apoptosis Induction : Flow cytometry analyses indicated an increase in apoptotic cells upon treatment with the compound .

Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntioxidantReduces ROS levels
Anti-inflammatoryInhibits NF-kB pathway
AnticancerInduces apoptosis in cancer cell lines

Research Findings

Recent research has focused on synthesizing analogs of this compound to enhance its biological efficacy. Studies have shown that modifications at specific positions on the aromatic rings can significantly improve potency and selectivity against target cells.

Notable Research Findings:

  • A study published in PLOS ONE highlighted that structural modifications led to increased melanin synthesis in melanocytes through tyrosinase activity modulation .
  • Another investigation revealed that certain derivatives exhibited enhanced anticancer properties compared to the parent compound .

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